Mirificin

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

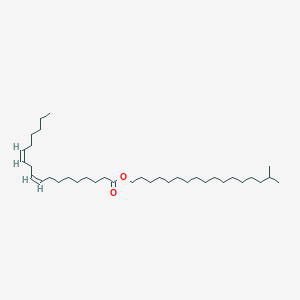

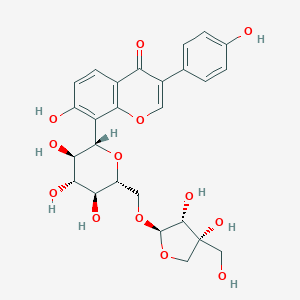

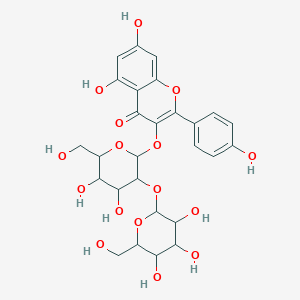

Mirificin, also known as Puerarin apioside, is an isoflavone found in Puerariae Lobatae Radix . The primary target of this compound is Tyrosinase (TYR) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes .

Mode of Action

This compound interacts with Tyrosinase by inhibiting its activity . The inhibition of Tyrosinase by this compound has been quantified with an IC50 value of 12.66 μM . This interaction results in a decrease in melanin production, which could potentially be beneficial in the prevention of melanoma and skin tumor .

Biochemical Pathways

The biochemical pathway of this compound involves the transformation of the compound into active aglycones by gut microflora . The first step in this pathway is catalyzed by isoflavone synthase, which involves nicotinamide adenine dinucleotide phosphate (NADPH) and the presence of oxygen, leading to the formation of 2-hydroxyisoflavanone .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The hydrophobic character of aglycones and their metabolites enables their efficient transport through the intestinal wall, resulting in higher bioavailability . This compound has the ability to rapidly penetrate the blood-brain barrier . Numerous studies have shown differences in tissue distribution after oral and intravenous administration .

Result of Action

The inhibition of Tyrosinase by this compound results in a decrease in melanin production. This could potentially have a protective effect against melanoma and skin tumors . Additionally, the antioxidant and anti-inflammatory properties of Puerarin, a compound closely related to this compound, provide the basis for its comprehensive biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of isolation of this compound from vacuum-dried aqueous-ethanolic extracts of kudzu roots can be optimized using a biphasic solvent system in centrifugal partition chromatography

Biochemische Analyse

Biochemical Properties

Mirificin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being explored. It is known that this compound can penetrate the blood-brain barrier and exert neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Mirificin wird typischerweise aus dem Kudzu-Wurzellysat unter Verwendung einer Kombination aus Zentrifugalpartitionschromatographie und Flashchromatographie isoliert . Das Verfahren beinhaltet die Vakuumtrocknung von wässrig-ethanolischen Extrakten von Kudzuwurzeln, gefolgt von der Reinigung und Trennung unter Verwendung eines optimierten zweiphasigen Lösungsmittelsystems. Dieses System umfasst Ethylacetat, Ethanol, Wasser und 0,5 % Essigsäure als Modifikator der mobilen Phase . Die Identität des isolierten Mirificins wird mittels spektroskopischer und massenspektrometrischer Methoden bestätigt .

Analyse Chemischer Reaktionen

Mirificin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann je nach den verwendeten Reagenzien und Bedingungen zu verschiedenen Produkten oxidiert werden.

Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, die in der Verbindung vorhanden sind.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Mirificin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Isoflavonglykosiden und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle im Pflanzenstoffwechsel und seiner Auswirkungen auf verschiedene biologische Systeme.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine östrogene Aktivität aus. Es bindet an Östrogenrezeptoren im Körper und imitiert die Wirkungen von natürlichem Östrogen. Diese Interaktion kann verschiedene molekulare Pfade beeinflussen, darunter solche, die an Zellwachstum, Differenzierung und Apoptose beteiligt sind . Zusätzlich haben Molekül-Docking-Studien gezeigt, dass this compound eine hohe Affinität für die katalytische Region der Tyrosinase hat, was auf sein Potenzial zur Vorbeugung von Melanomen und Hauttumoren hindeutet .

Vergleich Mit ähnlichen Verbindungen

Mirificin ähnelt anderen Isoflavonglykosiden wie Puerarin, 3'-Methoxypuerarin und Daidzin . Es ist jedoch aufgrund seiner spezifischen glykosidischen Verknüpfung und seiner unterschiedlichen biologischen Aktivitäten einzigartig. Im Gegensatz zu Puerarin, das in Kudzuwurzeln häufiger vorkommt, ist this compound in geringeren Konzentrationen vorhanden, hat aber signifikante anti-biodegenerative Wirkungen gezeigt .

Ähnliche Verbindungen umfassen:

- Puerarin

- 3'-Methoxypuerarin

- Daidzin

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und therapeutischen Potenzialen .

Eigenschaften

IUPAC Name |

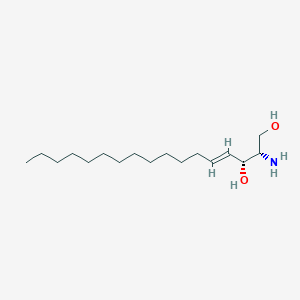

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-9-26(35)10-38-25(24(26)34)37-8-16-19(31)20(32)21(33)23(39-16)17-15(29)6-5-13-18(30)14(7-36-22(13)17)11-1-3-12(28)4-2-11/h1-7,16,19-21,23-25,27-29,31-35H,8-10H2/t16-,19-,20+,21-,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXWGKPUSLRPHX-QOIVFALESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337021 | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103654-50-8 | |

| Record name | Mirificin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103654508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirificin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRIFICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQ75MJ4HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

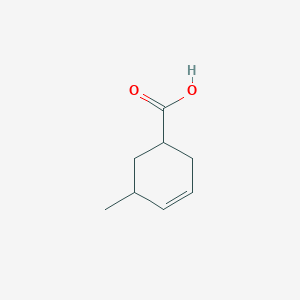

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)